molecular formula C22H28O B1346871 4-tert-Butyl-4'-n-pentylbenzophenone CAS No. 951887-61-9

4-tert-Butyl-4'-n-pentylbenzophenone

Cat. No.: B1346871
CAS No.: 951887-61-9
M. Wt: 308.5 g/mol
InChI Key: UUIRDNNCGVINKO-UHFFFAOYSA-N
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Description

4-tert-Butyl-4’-n-pentylbenzophenone is an organic compound with the molecular formula C22H28O. It is a derivative of benzophenone, characterized by the presence of a tert-butyl group and an n-pentyl group attached to the benzene rings. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butyl-4’-n-pentylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 4-tert-butylbenzoyl chloride with 4-n-pentylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 4-tert-Butyl-4’-n-pentylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-4’-n-pentylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-tert-Butyl-4’-n-pentylbenzophenone has several applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of UV-curable coatings and adhesives.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-4’-n-pentylbenzophenone involves its ability to absorb UV light and generate reactive species. These reactive species can initiate polymerization reactions or interact with biological molecules. The molecular targets include DNA, proteins, and other cellular components, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylbenzophenone
  • 4-n-Pentylbenzophenone
  • Benzophenone

Uniqueness

4-tert-Butyl-4’-n-pentylbenzophenone is unique due to the presence of both tert-butyl and n-pentyl groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O/c1-5-6-7-8-17-9-11-18(12-10-17)21(23)19-13-15-20(16-14-19)22(2,3)4/h9-16H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIRDNNCGVINKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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